molecular formula C9H17NO2 B1274669 (2-Ethyl-piperidin-1-yl)-acetic acid CAS No. 878431-25-5

(2-Ethyl-piperidin-1-yl)-acetic acid

Cat. No.: B1274669
CAS No.: 878431-25-5
M. Wt: 171.24 g/mol
InChI Key: RYTJAZFEWYEBMF-UHFFFAOYSA-N
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Description

(2-Ethyl-piperidin-1-yl)-acetic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of an ethyl group attached to the piperidine ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-piperidin-1-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with ethyl bromide to form 2-ethylpiperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Ethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or neurotransmitter pathways, depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethyl-piperidin-1-yl)-ethanol: Similar structure with an alcohol group instead of an acetic acid moiety.

    (2-Ethyl-piperidin-1-yl)-methanol: Contains a methanol group instead of an acetic acid moiety.

    (2-Ethyl-piperidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

(2-Ethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of the piperidine ring, ethyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the acetic acid moiety can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTJAZFEWYEBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390383
Record name (2-Ethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878431-25-5
Record name (2-Ethyl-piperidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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